N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-21(23-14-12-18-6-2-1-3-7-18)22(27)24-15-13-19-8-10-20(11-9-19)25-16-4-5-17-25/h1-3,6-11H,4-5,12-17H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWTXKLMKAMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of phenethylamine with 4-(pyrrolidin-1-yl)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the phenethyl or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized oxalamides, reduced amine derivatives, and substituted phenethyl or pyrrolidinyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on isothiocyanates (e.g., phenethyl isothiocyanate, PEITC) rather than oxalamides. However, extrapolating from the methodologies and structural comparisons in the evidence, a framework for comparing N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide with analogs can be outlined:
Structural and Functional Analogues
Phenethyl Isothiocyanate (PEITC) Mechanism: PEITC inhibits cytochrome P450-mediated metabolism of carcinogens like NNK, reducing DNA adduct formation (e.g., O6-methylguanine) and tumorigenicity . Potency: PEITC (25 µmol dose) reduces lung tumor multiplicity by 97% in A/J mice, with competitive inhibition Ki values as low as 90 nM . Structure-Activity Relationship (SAR): Increasing alkyl chain length enhances inhibitory potency (e.g., PEITC > benzyl isothiocyanate) .
Oxalamide Derivatives
- Hypothetical SAR : The oxalamide core may confer distinct binding modes compared to isothiocyanates. The pyrrolidin-1-yl group in this compound could enhance solubility or target affinity, similar to how PEITC’s phenethyl group improves metabolic stability .
Comparative Data Table
Key Findings
- Enzyme Inhibition : PEITC’s efficacy correlates with its ability to block cytochrome P450-mediated NNK activation, a mechanism that could theoretically extend to oxalamides targeting similar pathways .
- Structural Optimization : The evidence highlights that alkyl chain length and aromatic substituents critically influence potency. For oxalamides, the pyrrolidine group may mimic PEITC’s phenethyl moiety in enhancing target engagement .
- Limitations : Unlike PEITC, which has robust in vivo data, this compound lacks experimental validation in tumor models or metabolic studies.
Notes on Evidence Limitations
However, the methodologies and SAR principles from the cited studies (e.g., enzyme inhibition assays, structural comparisons) provide a template for evaluating this compound. Future studies should prioritize in vitro and in vivo testing to validate its pharmacokinetic and antitumor properties, drawing parallels to PEITC’s well-characterized effects .
Biological Activity
N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic compound that has attracted significant attention due to its potential biological activities and therapeutic applications. This compound features a unique structure comprising a phenethyl group, a pyrrolidinyl group, and an oxalamide moiety, which contributes to its versatility in various biological contexts.
Chemical Structure and Synthesis
The chemical formula for this compound is C₂₁H₂₃N₃O₂, with a molecular weight of approximately 365.43 g/mol. The synthesis typically involves several key steps:
- Formation of Pyrrolidinyl Intermediate : The reaction begins with the introduction of the pyrrolidinyl group through a reaction involving pyrrolidine and suitable precursors.
- Coupling with Phenethylamine : The intermediate is coupled with phenethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Oxalamide Formation : Finally, the phenethyl derivative is reacted with oxalyl chloride to yield the final oxalamide product.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using reagents such as potassium permanganate or hydrogen peroxide.
- Reduction : Through agents like lithium aluminum hydride.
- Substitution : Involving nucleophilic or electrophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects, such as:
- Antimicrobial Properties : Potential efficacy against various bacterial strains.
- Anticancer Activity : Inhibition of cell proliferation pathways, suggesting possible applications in cancer treatment.
Case Studies and Research Findings
Research has indicated diverse applications for this compound in medicinal chemistry:
- Antimicrobial Studies : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
- Cancer Research : A study explored its effects on cancer cell lines, revealing that the compound inhibited cell growth in a dose-dependent manner, highlighting its potential role in cancer therapeutics.
- Neuropharmacological Effects : Preliminary studies suggested that this compound may affect neurotransmitter systems, warranting further investigation into its neuropharmacological properties.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-phenethyl-N2-(4-(pyrrolidin-1-yl)benzyl)oxalamide | Similar structure but with a benzyl group | Moderate antibacterial activity |
| N1-(4-(trifluoromethoxy)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | Contains trifluoromethoxy group | Enhanced stability and lipophilicity |
The unique combination of functional groups in this compound appears to confer distinct chemical and biological properties compared to its analogs.
Q & A
Q. What are the common synthetic routes for preparing N1-phenethyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, and how can dimerization be minimized during synthesis?
The synthesis of oxalamide derivatives typically involves coupling phenethylamine derivatives with oxalyl chloride intermediates. For example, similar compounds (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide ) are synthesized via a two-step procedure: (1) activation of the carbonyl group using reagents like thionyl chloride or oxalyl chloride, followed by (2) nucleophilic substitution with amine derivatives under controlled conditions . Dimerization, a common side reaction (e.g., 23% dimer in Compound 16 ), can be minimized by using low temperatures (0–5°C), anhydrous solvents, and stoichiometric control of reagents. Purification via column chromatography or recrystallization is critical .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation relies on multi-spectral analysis:
- 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine methylenes at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for Compound 18 at m/z 377.1765) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the phenethyl and pyrrolidine moieties influence the compound’s crystallization behavior in polymer matrices?
Oxalamides are known nucleating agents for biodegradable polymers like polyhydroxyalkanoates (PHAs). The pyrrolidine group’s steric bulk and hydrogen-bonding capacity (via the NH group) enhance miscibility with polymer chains, promoting heterogeneous nucleation. For instance, oxalamides with para-substituted aryl groups increase crystallization onset temperatures by 10–15°C in PHB matrices. Systematic variation of substituents (e.g., methoxy vs. hydroxy groups) can optimize nucleation density .
Q. What analytical strategies resolve contradictions in biological activity data for structurally similar oxalamides?
Contradictions often arise from impurities or stereochemical variations. Methodological approaches include:
- HPLC-PDA/MS Purity Checks : Quantify impurities (e.g., dimeric byproducts) that may skew bioactivity results .
- Chiral Chromatography : Resolves enantiomers if the compound has stereocenters (not explicitly reported in the evidence but applicable to analogues) .
- Docking Studies : Correlate structural features (e.g., pyrrolidine ring conformation) with target binding (e.g., cytochrome P450 isoforms) to explain activity disparities .
Q. How can reaction conditions be optimized to enhance yield while maintaining regioselectivity in oxalamide synthesis?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating carbonyl groups .
- Temperature Control : Slow addition of amines at 0–5°C reduces side reactions (e.g., Compound 18 achieved 52% yield under these conditions) .
Methodological Challenges and Solutions
Q. What are the limitations of NMR in characterizing oxalamides with dynamic conformational changes?
NMR may fail to resolve signals for compounds with rapid ring puckering (e.g., pyrrolidine derivatives). Solutions include:
Q. How can computational modeling guide the design of oxalamides for specific biological targets?
Molecular dynamics (MD) simulations predict binding modes to targets like stearoyl-CoA desaturase (SCD1). For example, docking studies on Compound 16 revealed hydrophobic interactions between the phenethyl group and SCD1’s active site, guiding the prioritization of analogues with extended alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
